molecular formula C13H18Cl2N2O B5728722 2-[4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl]ethanol

2-[4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl]ethanol

Cat. No.: B5728722
M. Wt: 289.20 g/mol
InChI Key: JRKBQBSPMUTJNV-UHFFFAOYSA-N
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Description

2-[4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl]ethanol is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl]ethanol typically involves the reaction of 3,4-dichlorobenzyl chloride with piperazine in the presence of a base, followed by the addition of ethylene oxide. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-[4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl]ethanol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl]ethanol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2-[4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl]ethanol can be compared with other similar piperazine derivatives, such as:

    1-(3,4-dichlorophenyl)piperazine: Similar structure but lacks the ethanol group.

    4-(3,4-dichlorophenyl)-1-methylpiperazine: Contains a methyl group instead of the ethanol group.

    2-(4-(3,4-dichlorophenyl)piperazin-1-yl)acetic acid: Contains an acetic acid group instead of the ethanol group.

These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical properties and biological activities.

Properties

IUPAC Name

2-[4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18Cl2N2O/c14-12-2-1-11(9-13(12)15)10-17-5-3-16(4-6-17)7-8-18/h1-2,9,18H,3-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRKBQBSPMUTJNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)CC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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